Phenol, 2,4-dibromo-5(or 6)-methyl-
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Description
2,4-Dibromophenol is an isomer of dibromophenol with the molecular formula C6H4Br2O . At room temperature, it is a solid with needle-like crystals . It is found in certain molluscs and crustaceans .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenol can be represented asc1cc(c(cc1Br)Br)O
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
2,4-Dibromophenol has a molecular weight of 251.905 g/mol . It melts at 38 °C (100.4 °F) and boils at 238.5 °C (461.3 °F) . It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride .Safety And Hazards
2,4-Dibromophenol is labeled as a danger according to GHS labeling . The hazard statements include H300, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2,4-dibromo-5-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALAQNFYPXDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191939 |
Source
|
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,4-dibromo-5(or 6)-methyl- | |
CAS RN |
38621-20-4 |
Source
|
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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